9-(4-isopropylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-isopropylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-one derivatives. These compounds are known for their broad-spectrum biological activities, including anti-inflammatory and anti-mycobacterial properties .
Preparation Methods
The synthesis of 9-(4-isopropylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a one-pot Mannich type condensation cyclization reaction. This involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at 80-90°C . The products are characterized using various spectroscopic techniques such as 1H and 13C NMR, IR, and MS .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the isopropylphenyl group, can lead to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(4-isopropylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: It has potential as a therapeutic agent for inflammatory disorders and tuberculosis
Industry: The compound’s derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The anti-inflammatory activity of this compound is primarily due to its ability to inhibit the NF-κB and MAPK signaling pathways. These pathways are crucial in the regulation of inflammatory responses. By suppressing these pathways, the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Comparison with Similar Compounds
Similar compounds include other chromeno[8,7-e][1,3]oxazin-2-one derivatives, such as 9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one. These compounds also exhibit anti-inflammatory activity but may differ in their potency and specific biological targets .
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-methyl-9-(4-propan-2-ylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-13(2)15-4-6-16(7-5-15)22-11-18-19(24-12-22)9-8-17-14(3)10-20(23)25-21(17)18/h4-10,13H,11-12H2,1-3H3 |
InChI Key |
ITRVYCIILFWIJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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